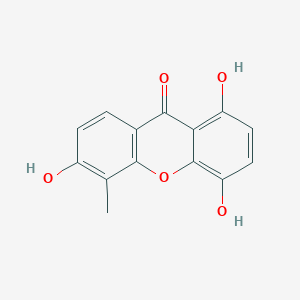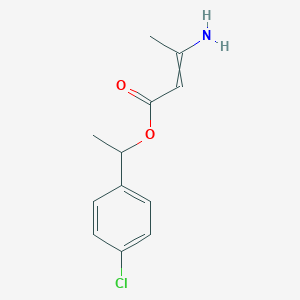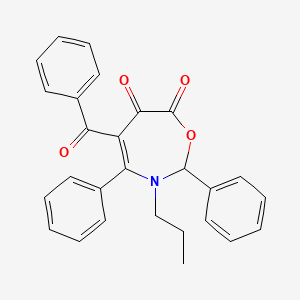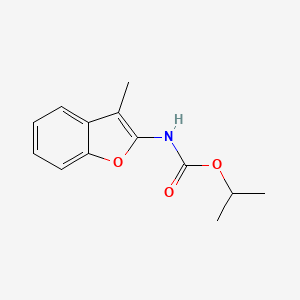
2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinedione core, followed by the introduction of the 2-chlorophenyl and indolyl groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific reactivity can be beneficial.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinedione derivatives and indole-containing molecules. Examples include:
- 2,6(1H,3H)-Pyridinedione, 4-(phenyl)-3-(1H-indol-1-yl)-
- 2,6(1H,3H)-Pyridinedione, 4-(2-bromophenyl)-3-(1H-indol-1-yl)-
Uniqueness
What sets 2,6(1H,3H)-Pyridinedione, 4-(2-chlorophenyl)-3-(1H-indol-1-yl)- apart is the specific combination of the 2-chlorophenyl and indolyl groups, which confer unique reactivity and potential applications. This combination allows for specific interactions with biological targets and unique chemical properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
61155-60-0 |
|---|---|
Formule moléculaire |
C19H13ClN2O2 |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-3-indol-1-yl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C19H13ClN2O2/c20-15-7-3-2-6-13(15)14-11-17(23)21-19(24)18(14)22-10-9-12-5-1-4-8-16(12)22/h1-11,18H,(H,21,23,24) |
Clé InChI |
VPNXRSIRKJDLHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C3C(=CC(=O)NC3=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)






